4-Methylsulfanylbenzamide oxime
Overview
Description
4-Methylsulfanylbenzamide oxime is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol This compound is characterized by the presence of a benzamide group substituted with a methylsulfanyl group and an oxime functional group
Scientific Research Applications
4-Methylsulfanylbenzamide oxime has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylbenzamide oxime typically involves the condensation of 4-methylsulfanylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfanylbenzamide oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Sodium borohydride in methanol or ethanol is used for the reduction of oximes.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Methylsulfanylbenzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.
Uniqueness: 4-Methylsulfanylbenzamide oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a methylsulfanyl and oxime functional group makes it a versatile compound for various research applications .
Properties
IUPAC Name |
N'-hydroxy-4-methylsulfanylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZLTOGCPKONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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